Ceftolozane

Catalog No.
S523133
CAS No.
689293-68-3
M.F
C23H30N12O8S2
M. Wt
666.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftolozane

CAS Number

689293-68-3

Product Name

Ceftolozane

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C23H30N12O8S2

Molecular Weight

666.7 g/mol

InChI

InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11+/t12-,18-/m1/s1

InChI Key

JHFNIHVVXRKLEF-XBTMOFHYSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Solubility

Soluble in DMSO.

Synonyms

CXA-101; CXA101; CXA 101; FR264205; FR 264205; FR-264205; Ceftolozane brand name: Zerbaxa (with tazobactam).

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Description

The exact mass of the compound Ceftolozane is 666.1751 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ceftolozane is a cephalosporin antibiotic. Cephalosporins are a class of broad-spectrum antibiotics that target bacteria by interfering with their cell wall synthesis. Ceftolozane is typically combined with tazobactam, a beta-lactamase inhibitor, to prevent certain enzymes produced by bacteria from breaking down ceftolozane []. This combination medication is known as ceftolozane-tazobactam.

Antibacterial Activity

Research has investigated ceftolozane's effectiveness against a range of gram-negative bacteria, including some that are multidrug-resistant (MDR) []. MDR bacteria are those that have developed resistance to multiple classes of antibiotics.

  • Studies have found ceftolozane to be active against Pseudomonas aeruginosa, a bacterium commonly involved in hospital-acquired infections [].

Treatment Potential

Due to its broad spectrum of activity, ceftolozane-tazobactam is being explored as a potential treatment for various infections, including:

  • Complicated urinary tract infections []
  • Complicated intra-abdominal infections []
  • Ventilator-associated pneumonia []

Ongoing Research

Ceftolozane-tazobactam is a relatively new antibiotic, and research is ongoing to determine its optimal use in clinical practice. Here are some areas of ongoing investigation:

  • Efficacy against emerging bacterial strains
  • Safety and tolerability in different patient populations
  • Combination therapy with other antibiotics

Ceftolozane is a novel cephalosporin antibiotic, primarily used in combination with tazobactam, a beta-lactamase inhibitor, to enhance its efficacy against resistant bacterial strains. This compound is particularly effective against gram-negative bacteria such as Pseudomonas aeruginosa and various Enterobacteriaceae. Ceftolozane has a unique chemical structure that includes a 7-aminothiadiazole moiety and an alkoximino group, which contribute to its stability against beta-lactamase enzymes, enhancing its antibacterial activity .

Ceftolozane acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of bacteria. PBPs are enzymes essential for the formation of the peptidoglycan layer, a crucial component of the bacterial cell wall. By binding to PBPs, ceftolozane prevents the cross-linking of peptidoglycan strands, weakening the cell wall and leading to cell death [, ].

Ceftolozane/tazobactam (the combination drug) can cause various side effects, including diarrhea, nausea, vomiting, and headache []. In rare cases, it can lead to serious allergic reactions or seizures [].

Limited data exists on the specific safety profile of ceftolozane alone. Still, studies suggest potential concerns about kidney function impairment, especially in patients with pre-existing kidney problems [].

Ceftolozane acts by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits the cross-linking of peptidoglycan layers, leading to cell lysis and death. The presence of the bulky side chain at the 3-position of the beta-lactam ring provides steric hindrance that protects it from hydrolysis by beta-lactamases, making ceftolozane effective against resistant strains .

Ceftolozane exhibits significant bactericidal activity against a wide range of gram-negative pathogens. Its effectiveness is particularly notable in treating infections caused by multi-drug resistant strains of Pseudomonas aeruginosa and other extended-spectrum beta-lactamase-producing Enterobacteriaceae. The minimum inhibitory concentrations (MICs) for these organisms demonstrate its potency, with values indicating susceptibility even in challenging clinical scenarios .

The synthesis of ceftolozane involves a palladium-mediated coupling reaction that incorporates a cephalosporin nucleus. This method was developed by researchers at Cubist Pharmaceuticals and represents a significant advancement in cephalosporin chemistry. Key to this synthesis is the use of an electron-deficient phosphite ligand and an exogenous chloride scavenging reagent, which facilitates the formation of the desired compound while minimizing side reactions .

Ceftolozane is primarily used in the treatment of complicated urinary tract infections and intra-abdominal infections, often in combination with tazobactam. The combination product, marketed as Zerbaxa, is indicated for use in adults with infections caused by susceptible bacteria. Its ability to target resistant organisms makes it a valuable option in the antibiotic arsenal .

Ceftolozane's unique structure and mechanism set it apart from other antibiotics. Below is a comparison with similar compounds:

Compound NameClassSpectrum of ActivityUnique Features
CeftazidimeCephalosporinBroad spectrum including PseudomonasLacks beta-lactamase stability
MeropenemCarbapenemBroad spectrumHighly resistant to beta-lactamases
CefepimeCephalosporinBroad spectrumEffective against some resistant strains
AztreonamMonobactamPrimarily gram-negativeResistant to most beta-lactamases but limited against gram-positive bacteria

Ceftolozane's combination with tazobactam enhances its efficacy against resistant organisms, making it particularly valuable in treating infections that other antibiotics may not effectively address . Its design specifically targets the vulnerabilities of resistant pathogens while maintaining a favorable safety profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

7

Exact Mass

666.17509831 g/mol

Monoisotopic Mass

666.17509831 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7R247U84HY

Drug Indication

Ceftolozane is used in combination with [tazobactam] for the treatment of infections caused by designated susceptible microorganisms in adult and pediatric patients: - Complicated Intra-abdominal Infections (cIAI), used in combination with [metronidazole] - Complicated Urinary Tract Infections (cUTI), including pyelonephritis - Hospital-acquired Bacterial Pneumonia and Ventilator-associated Bacterial Pneumonia (HABP/VABP)

Mechanism of Action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem.

Absorption Distribution and Excretion

The area under the curve (AUC) of ceftolozane-tazobactam after an injected dose of 1 g/0.5 g every 8 hours for 1 day was 172 mcg•h/mL. The Cmax (peak concentration) and AUC are dose-dependent. The Cmax on day one of the above dose of ceftolozane-tazobactam was 69.1 mcg/mL.
Ceftolozane is mainly excreted in the urine.
13.5 L. Tissue distribution of ceftalozone-tazobactam is rapid and shows good penetration into the lung, rendering it an ideal treatment for bacterial pneumonia.
The renal clearance of was measured to be 3.41 – 6.69 L/h after a single dose of ceftolozane-tazobactam. Dose adjustments of this drug are required in patients with impaired renal function with a creatinine clearance of 50 mL/min or below. Consult official labeling for dosing adjustment guidelines.

Metabolism Metabolites

Certolozane is not metabolized to any significant extent. The beta-lactam ring of tazobactam, when administered as ceftolozane-tazobactam, is hydrolyzed to form an inactive metabolite.

Wikipedia

Ceftolozane sulfate
Ceftolozane

Biological Half Life

2.77 hours on day 1 of treatment on a dose of 1 g/0.5 g every 8 hours. 3.12 hours on day 10 of treatment on a dose of 1 g/0.5 g every 8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Snydman DR, McDermott LA, Jacobus NV. Activity of ceftolozane-tazobactam against a broad spectrum of recent clinical anaerobic isolates. Antimicrob Agents Chemother. 2014;58(2):1218-23. doi: 10.1128/AAC.02253-13. Epub 2013 Nov 25. PMID: 24277025; PMCID: PMC3910869.

2. Hong MC, Hsu DI, Bounthavong M. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination. Infect Drug Resist. 2013 Nov 29;6:215-23. doi: 10.2147/IDR.S36140. PMID: 24348053; PMCID: PMC3848746.

3. Chandorkar G, Xiao A, Mouksassi MS, Hershberger E, Krishna G. Population pharmacokinetics of ceftolozane/tazobactam in healthy volunteers, subjects with varying degrees of renal function and patients with bacterial infections. J Clin Pharmacol. 2015 Feb;55(2):230-9. doi: 10.1002/jcph.395. Epub 2014 Nov 14. PMID: 25196976; PMCID: PMC4303958.

4. Zhanel GG, Chung P, Adam H, Zelenitsky S, Denisuik A, Schweizer F, Lagacé-Wiens PR, Rubinstein E, Gin AS, Walkty A, Hoban DJ, Lynch JP 3rd, Karlowsky JA. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli. Drugs. 2014 Jan;74(1):31-51. doi: 10.1007/s40265-013-0168-2. PMID: 24352909.

5. Goodlet KJ, Nicolau DP, Nailor MD. Ceftolozane/tazobactam and ceftazidime/avibactam for the treatment of complicated intra-abdominal infections. Ther Clin Risk Manag. 2016 Dec 1;12:1811-1826. doi: 10.2147/TCRM.S120811. PMID: 27942218; PMCID: PMC5140030.

Explore Compound Types